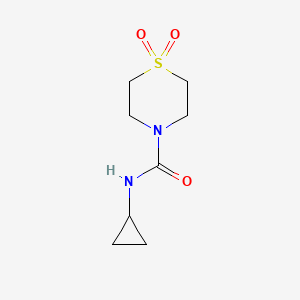
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one, also known as PQQP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PQQP belongs to the class of quinoline derivatives and has been synthesized using different methods.
Mechanism of Action
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one exerts its pharmacological activities through various mechanisms. It has been reported to inhibit the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine in the synaptic cleft, resulting in improved cognitive function. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to exhibit various biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and induce apoptosis in cancer cells. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has also been reported to reduce blood glucose levels and improve insulin sensitivity, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has several advantages in lab experiments. It is easy to synthesize and has shown to be stable under different conditions. However, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has some limitations. It is relatively expensive compared to other compounds, and its solubility in water is limited, which may affect its bioavailability.
Future Directions
There are several future directions for the research on 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one. One potential direction is to investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to explore its anti-cancer properties further and develop it as a potential chemotherapy agent. Additionally, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one's anti-inflammatory and anti-diabetic activities can be further explored to develop it as a potential drug for the treatment of inflammation and diabetes.
Conclusion:
In conclusion, 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one is a promising compound that has shown potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one can lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been synthesized using various methods, including the condensation reaction of 4-chloroquinoline and 4-piperidone followed by reduction, and the reaction of 4-chloroquinoline and 3-(piperidin-1-yl)propan-1-amine. The purity of 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one can be improved using column chromatography.
Scientific Research Applications
1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has shown potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 1-Piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic activities. It has also shown to be a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-piperidin-1-yl-3-(quinolin-4-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c21-17(20-12-4-1-5-13-20)9-11-19-16-8-10-18-15-7-3-2-6-14(15)16/h2-3,6-8,10H,1,4-5,9,11-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPXSUSNUWIQMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCNC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-imidazol-1-yl-N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]ethanamine](/img/structure/B6647394.png)


![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)

![N-(4,5-dimethyl-1H-pyrazol-3-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6647423.png)

![2-Ethyl-2-[(3-methylpyridin-2-yl)methylamino]butanoic acid](/img/structure/B6647466.png)
![2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)
![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)
![N-[(1-propan-2-ylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647494.png)
![4-Bromo-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methylamino]-2-methylpyridazin-3-one](/img/structure/B6647504.png)
![4-Bromo-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647512.png)